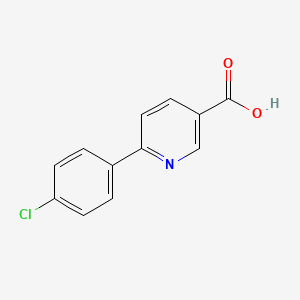

6-(4-Chlorophenyl)nicotinic acid

Overview

Description

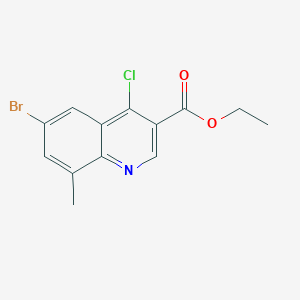

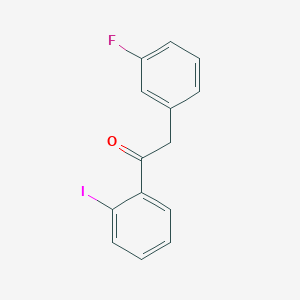

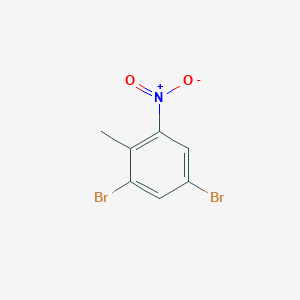

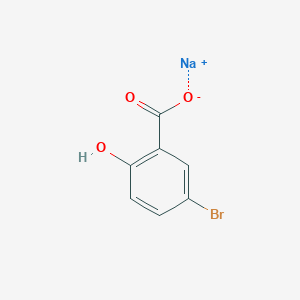

“6-(4-Chlorophenyl)nicotinic acid” is a chemical compound with the CAS Number: 1256794-74-7 . It has a molecular weight of 268.1 . The IUPAC name for this compound is 6-chloro-4-(4-chlorophenyl)nicotinic acid . The InChI Code for this compound is 1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12H7Cl2NO2 . The InChI key for this compound is RQKIPKLSFPBJKZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Herbicidal Activity

6-(4-Chlorophenyl)nicotinic acid derivatives have shown promise in herbicidal applications. A study synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and found some derivatives exhibited excellent herbicidal activity against certain plants like bentgrass and duckweed. This research suggests a potential for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Industrial Production Methods

Nicotinic acid, the core structure of this compound, is produced industrially, mainly by oxidation of 5-ethyl-2-methylpyridine. However, this process has environmental concerns due to the production of nitrous oxide. Research on ecological methods for nicotinic acid production has been conducted to find greener and more sustainable industrial applications (Dawid Lisicki et al., 2022).

Vasorelaxation and Antioxidation

Studies have explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, including those similar in structure to this compound. These compounds show potential as vasorelaxant and antioxidant agents, which might be further developed for therapeutic applications (Supaluk Prachayasittikul et al., 2010).

Synthesis Methods

Efficient synthesis methods for nicotinic acid derivatives, including those structurally related to this compound, have been developed. This includes processes involving in situ protection and coupling reactions, leading to high yields of the target products. Such advancements in synthesis techniques are crucial for pharmaceutical and industrial applications (Huiping Zhang et al., 2010).

Interaction with Lipoproteins

The interaction between nicotinic acid derivatives and lipoproteins has been a subject of study, given nicotinic acid's role in treating high cholesterol. Research focusing on the electronic structure and molecular docking characteristics of these derivatives, including 6-chloro and 6-bromonicotinic acid, provides insights into their bioactive nature and potential pharmaceutical applications (F. Bardak, 2017).

Atherosclerosis Treatment

Nicotinic acid has been investigated for its potential to inhibit the progression of atherosclerosis. Studies suggest that its antiatherosclerotic effect might be mediated through the activation of the GPR109A receptor on immune cells, indicating potential applications in treating atherosclerosis and other inflammatory diseases (Martina Lukasova et al., 2011).

Inhibiting Carbonic Anhydrase III

Research on 6-substituted nicotinic acid analogs, including those structurally similar to this compound,has shown potential in inhibiting carbonic anhydrase III (CAIII), an enzyme linked to dyslipidemia and cancer progression. These studies provide a foundation for developing new therapeutics targeting CAIII (Haneen K. Mohammad et al., 2017).

Antihyperlipidemic Activity

Nicotinic acid derivatives have been explored for their antihyperlipidemic activity. For instance, new nicotinic acid-based compounds were synthesized and evaluated in a high cholesterol diet-fed rat model, demonstrating their potential in reducing serum cholesterol levels and highlighting their possible use as antihyperlipidemic agents (Mai E. Shoman et al., 2020).

Dual Luminescence Sensing

A europium-based metal-organic framework synthesized with a ligand derived from this compound has been reported to act as a dual sensor for phosphate anions and Fe3+ ions in aqueous media. This application demonstrates the potential of such compounds in sensing and detection technologies (P. Chandra Rao et al., 2018).

Anti-inflammatory and Analgesic Activities

Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies on these compounds reveal their potential in developing new treatments for inflammatory and pain-related conditions (L. Navidpour et al., 2014).

Antiviral Activity

The synthesis of nicotinic acid derivatives has led to the discovery of compounds with antiviral activity. This includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed efficacy against the tobacco mosaic virus (Zhuo Chen et al., 2010).

G Protein Receptor Activation

Nicotinic acid activates the G protein estrogen receptor (GPER), mediating signalling in breast cancer cells and cancer-associated fibroblasts. This discovery broadens our understanding of nicotinic acid's mechanisms and supports its potential in treating various diseases (M. Santolla et al., 2014).

Synthesis of Hydrazides

6-Chloro-nicotinic acid hydrazide, a derivative of nicotinic acid, was synthesized from 6-chloro-nicotinic acid, demonstrating effective methods for creating such compounds with potential applications in various scientific fields (Long Fei-fe, 2013).

Environmental Biodegradation

The isolation of a bacterium capable of mineralizing 6-chloronicotinic acid highlights the potential for bioremediation of environmental contaminants. This bacterium uses a novel chlorohydrolase to dechlorinate 6-chloronicotinic acid, contributing to our understanding of environmental degradation pathways (M. Shettigar et al., 2012)

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOIXVQQDLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629848 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31676-66-1 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.